

Preamble: Navigating the Landscape of a Niche Synthetic Intermediate

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Compound of Interest

Compound Name:	<i>Ethyl 5-chloro-3-methylisoxazole-4-carboxylate</i>
CAS No.:	3356-94-3
Cat. No.:	B103986

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In the vast realm of heterocyclic chemistry, isoxazole derivatives stand out for their versatile applications, particularly in the development of therapeutic agents and agrochemicals.^[1] This guide focuses on a specific, yet significant, member of this family: **Ethyl 5-chloro-3-methylisoxazole-4-carboxylate**. Direct literature on this exact molecule is sparse; therefore, this document serves as a technical synthesis, drawing upon established principles of isoxazole chemistry and data from closely related analogues to build a comprehensive profile. For researchers and drug development professionals, this guide will illuminate the probable characteristics and synthetic potential of this compound, providing a solid foundation for its application in novel chemical syntheses.

Molecular Architecture and Physicochemical Profile

The structure of **Ethyl 5-chloro-3-methylisoxazole-4-carboxylate** features a five-membered isoxazole ring, substituted at the 3-, 4-, and 5-positions with a methyl group, an ethyl carboxylate group, and a chlorine atom, respectively. This arrangement of functional groups dictates its reactivity and physical properties.

The chlorine atom at the C5 position is a key feature, rendering the molecule susceptible to nucleophilic substitution and ring transformation reactions. The ester and methyl groups further influence the electronic distribution within the ring and provide additional sites for chemical modification.

Table 1: Predicted Physicochemical Properties

Note: Due to a lack of direct experimental data for the target compound, these values are estimated based on structurally similar compounds such as Ethyl 5-methylisoxazole-4-carboxylate and other chlorinated isoxazole derivatives.[2][3]



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Synthesis Pathway: A Proposed Protocol

The synthesis of 3,4,5-trisubstituted isoxazoles is well-documented. A plausible and efficient route to **Ethyl 5-chloro-3-methylisoxazole-4-carboxylate** involves the reaction of a β -ketoester with hydroxylamine, followed by chlorination. This approach provides regiochemical control, which is crucial for obtaining the desired isomer.

A common precursor for the isoxazole core is ethyl acetoacetate. However, to achieve the desired substitution pattern, a more tailored starting material, ethyl 2-chloro-3-oxobutanoate, is required.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

- Step 1: Synthesis of Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate.
 - To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol, add sodium acetate (1.2 eq) and hydroxylamine hydrochloride (1.1 eq).
 - Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, concentrate the mixture under reduced pressure.
 - Partition the residue between ethyl acetate and water.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which exists in tautomeric equilibrium with the isoxazolone form. This intermediate can often be used in the next step without extensive purification.
- Step 2: Synthesis of **Ethyl 5-chloro-3-methylisoxazole-4-carboxylate**.
 - Carefully add phosphorus oxychloride (POCl_3 , 3-5 eq) to the crude Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate from the previous step.

- Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours.
- Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
- Extract the product with a suitable organic solvent, such as dichloromethane.
- Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to afford the pure **Ethyl 5-chloro-3-methylisoxazole-4-carboxylate**.

Spectral Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are predicted key features based on analogous structures.[4]

Table 2: Predicted Spectroscopic Data



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Core Reactivity: The Role of the 5-Chloro Substituent

The chemical behavior of **Ethyl 5-chloro-3-methylisoxazole-4-carboxylate** is dominated by the reactivity of the 5-chloroisoxazole core. This moiety is not merely a stable aromatic system; it is a versatile precursor for significant molecular rearrangements.

Iron(II)-Catalyzed Isomerization

A pivotal reaction of 5-chloroisoxazoles is their isomerization into highly reactive 2H-azirine-2-carbonyl chlorides.[5][6] This transformation is typically catalyzed by iron(II) salts, such as FeCl₂. [5] This reaction proceeds at room temperature and provides a powerful method for converting the isoxazole scaffold into a strained three-membered ring system, which can be trapped in situ by various nucleophiles.[5]



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Caption: Fe(II)-catalyzed isomerization of 5-chloroisoxazoles.

This isomerization opens a gateway to a diverse range of chemical structures. The resulting azirine intermediate can react with:

- N-nucleophiles (amines, anilines, pyrazoles) to form 2H-azirine-2-carboxamides.[5]
- O-nucleophiles (alcohols, phenols) to yield 2H-azirine-2-carboxylates.[5]
- S-nucleophiles (thiols) to produce 2H-azirine-2-thioesters.[5]

This reactivity makes **Ethyl 5-chloro-3-methylisoxazole-4-carboxylate** a valuable building block for accessing complex nitrogen-containing heterocycles that would be difficult to synthesize through other routes.

Applications in Research and Development

Given its functional group handles and inherent reactivity, **Ethyl 5-chloro-3-methylisoxazole-4-carboxylate** is a prime candidate for use as a synthetic intermediate in several high-value research areas:

- **Medicinal Chemistry:** The isoxazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.^[1] This compound can serve as a starting point for the synthesis of novel isoxazole-containing compounds or, via the azirine intermediate, for the creation of unique peptide mimics and other biologically active molecules.
- **Agrochemicals:** Isoxazole derivatives are widely used as herbicides and fungicides. The title compound could be a key intermediate in the synthesis of new crop protection agents.^[7]
- **Materials Science:** Heterocyclic compounds are integral to the development of organic electronics and functional dyes. The reactivity of this molecule allows for its incorporation into larger conjugated systems.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Ethyl 5-chloro-3-methylisoxazole-4-carboxylate** is not readily available, general precautions for related isoxazole esters should be strictly followed.^[2]

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

- Toxicity: Assumed to be an irritant to the skin, eyes, and respiratory system, similar to other functionalized isoxazoles.[2]

Conclusion

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, while not extensively characterized in the public domain, represents a molecule of significant synthetic potential. By understanding its probable properties and reactivity through the lens of its analogues, researchers can harness its utility as a versatile building block. The key to its synthetic value lies in the 5-chloro substituent, which activates the isoxazole ring for novel isomerization reactions, paving the way for the creation of complex and diverse chemical entities for applications in medicine, agriculture, and beyond.

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